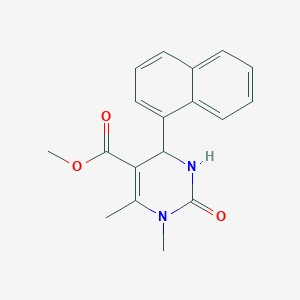![molecular formula C13H19N3O B5110590 3-[1-(2-pyridinyl)-4-piperidinyl]propanamide trifluoroacetate](/img/structure/B5110590.png)
3-[1-(2-pyridinyl)-4-piperidinyl]propanamide trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(2-pyridinyl)-4-piperidinyl]propanamide trifluoroacetate, also known as JNJ-42153605, is a novel and potent antagonist of the orexin 1 receptor. Orexins are neuropeptides that play a critical role in the regulation of wakefulness and arousal, and orexin 1 receptor antagonists have been developed as potential treatments for sleep disorders, such as insomnia. JNJ-42153605 is a promising candidate for further investigation due to its high selectivity and potency for the orexin 1 receptor.
Wirkmechanismus
3-[1-(2-pyridinyl)-4-piperidinyl]propanamide trifluoroacetate is a selective antagonist of the orexin 1 receptor, which is primarily expressed in the lateral hypothalamus. Orexin 1 receptor antagonists are thought to promote sleep by inhibiting the activity of orexin neurons, which play a critical role in promoting wakefulness and arousal. By blocking the orexin 1 receptor, this compound reduces the activity of these neurons and promotes sleep.
Biochemical and physiological effects:
This compound has been shown to significantly reduce wakefulness and increase NREM sleep in preclinical models. In addition, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. These properties make this compound a promising candidate for further investigation as a treatment for sleep disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-[1-(2-pyridinyl)-4-piperidinyl]propanamide trifluoroacetate is its high selectivity and potency for the orexin 1 receptor, which reduces the risk of off-target effects. However, one limitation of this compound is that it has only been studied in preclinical models, and its safety and efficacy in humans have not yet been established.
Zukünftige Richtungen
There are several possible future directions for research on 3-[1-(2-pyridinyl)-4-piperidinyl]propanamide trifluoroacetate. One area of interest is the potential use of this compound as a treatment for other sleep disorders, such as narcolepsy. In addition, further studies are needed to determine the safety and efficacy of this compound in humans, and to explore its potential use in combination with other sleep-promoting agents. Finally, there is a need for further research to elucidate the underlying mechanisms of action of this compound and to identify potential biomarkers of response to treatment.
Synthesemethoden
The synthesis of 3-[1-(2-pyridinyl)-4-piperidinyl]propanamide trifluoroacetate has been described in detail in a patent application filed by Janssen Pharmaceutica NV. The synthesis involves the reaction of 2-pyridinylmagnesium bromide with 4-piperidinylpropanenitrile, followed by reduction of the resulting imine with sodium borohydride. The resulting amine is then acylated with trifluoroacetic anhydride to yield this compound.
Wissenschaftliche Forschungsanwendungen
3-[1-(2-pyridinyl)-4-piperidinyl]propanamide trifluoroacetate has been extensively studied in preclinical models of sleep disorders, such as the rat electroencephalogram (EEG) model of wakefulness. In this model, this compound was found to significantly reduce wakefulness and increase non-rapid eye movement (NREM) sleep, without affecting rapid eye movement (REM) sleep. These results suggest that this compound may be a promising candidate for the treatment of insomnia.
Eigenschaften
IUPAC Name |
3-(1-pyridin-2-ylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c14-12(17)5-4-11-6-9-16(10-7-11)13-3-1-2-8-15-13/h1-3,8,11H,4-7,9-10H2,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNFMITYZQZQNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)N)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-dichlorophenyl)-4-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B5110513.png)

![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5110526.png)
![2-methoxy-5-methyl-N-(4-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5110545.png)
![N~2~-[(1-isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]glycinamide](/img/structure/B5110548.png)

![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-naphthalenesulfonamide](/img/structure/B5110568.png)
![diisopropyl [(4-methoxyphenyl)({[(2,2,2-trichloro-1-hydroxyethyl)amino]carbonyl}oxy)methyl]phosphonate](/img/structure/B5110572.png)
![4-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5110586.png)
![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5110596.png)
![2-{2-methyl-1-[(4-methyl-1-piperidinyl)carbonyl]propyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5110600.png)
![(4-{[(2-methyl-8-quinolinyl)oxy]methyl}phenyl)(phenyl)methanone](/img/structure/B5110603.png)
![1-(5-chloro-1H-benzimidazol-2-yl)-N-methyl-N-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B5110611.png)
![N-(3-methoxyphenyl)-5-methyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5110618.png)